molecular formula C14H12N2O3S2 B2723240 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide CAS No. 868676-99-7

3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide

Cat. No.: B2723240
CAS No.: 868676-99-7
M. Wt: 320.38
InChI Key: VCSIPYWSNRCNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide is an organic compound that features a benzenesulfonyl group, a cyanothiophene moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, which is used to form the thiophene derivatives . The reaction conditions often involve the use of palladium catalysts and appropriate ligands to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophiles like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitrile group to primary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-(2-cyanothiophen-3-yl)propanamide
  • 3-(benzenesulfonyl)-N-(4-cyanothiophen-2-yl)propanamide

Uniqueness

3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide is unique due to the specific positioning of the cyanothiophene moiety, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c15-10-11-6-8-20-14(11)16-13(17)7-9-21(18,19)12-4-2-1-3-5-12/h1-6,8H,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSIPYWSNRCNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327592
Record name 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868676-99-7
Record name 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.